

Optimizing Dar-4M AM for Fluorescence Microscopy: Application Notes and Protocols

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Compound of Interest

Compound Name: Dar-4M AM

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Introduction

Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. [1] Accurate and sensitive detection of intracellular NO is paramount for elucidating its roles in cellular function and for the development of novel therapeutics. [1] Diaminorhodamine-4M acetoxymethyl ester (**Dar-4M AM**) is a cell-permeable fluorescent probe designed for the detection of NO in living cells. [1][2] This document provides detailed application notes and protocols for optimizing the use of **Dar-4M AM** for fluorescence microscopy.

Dar-4M AM is a non-fluorescent molecule that readily crosses the cell membrane. [1] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the NO-reactive Dar-4M form within the cell. [1][3] In the presence of NO and oxygen, Dar-4M is converted to the highly fluorescent and stable triazole derivative, DAR-4M T. [1][4] This reaction leads to a significant increase in fluorescence intensity, which can be visualized and quantified using fluorescence microscopy. [2] Dar-4M offers several advantages over other NO probes, including greater photostability and less pH dependence within the physiological range. [1][4]

Data Presentation

Chemical and Spectral Properties of Dar-4M AM and Dar-4M T

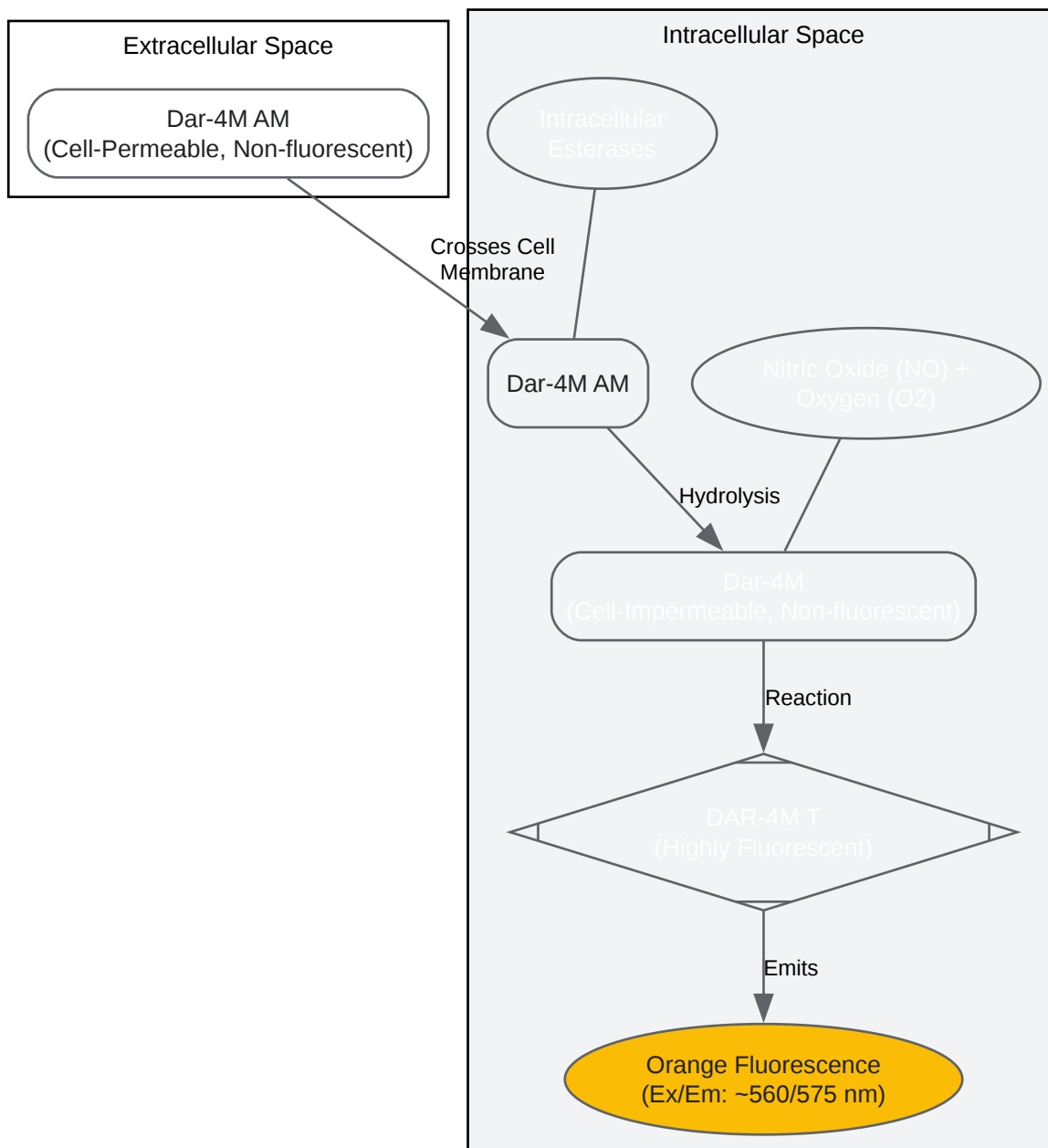
Property	Value	References
Compound Name	Diaminorhodamine-4M acetoxymethyl ester (Dar-4M AM)	[4] [5]
Molecular Weight	~630.47 g/mol	[4] [5]
Form	Solution in DMSO	[3] [6]
Storage	-20°C, protected from light and moisture	[2]
Product (after reaction with NO)	Diaminorhodamine-4M Triazole (DAR-4M T)	[1] [4]
Excitation Maximum (Ex)	~560 nm	[1] [3] [7]
Emission Maximum (Em)	~575 nm	[1] [3] [7]
Fluorescence	Orange-Red	[1] [8]
Extinction Coefficient (ϵ)	76,000 M ⁻¹ cm ⁻¹	[3]
Quantum Yield (Φ)	0.42	[3]
Optimal pH Range	4-12	[3] [4] [9]
Detection Limit	~10 nM	[10]

Recommended Staining Parameters

Parameter	Recommended Range	References
Working Concentration	5-10 μ M	[3] [6] [7] [8] [9] [11] [12] [13]
Loading Time	30-60 minutes	[2] [6] [7] [11] [13]
Loading Temperature	37°C	[2] [6] [7] [11] [13]
Final DMSO Concentration	< 1% (v/v)	[12]

Signaling Pathway and Detection Mechanism

The detection of intracellular nitric oxide by **Dar-4M AM** involves a two-step process. First, the cell-permeable **Dar-4M AM** enters the cell and is hydrolyzed by intracellular esterases, which removes the AM ester group. This process renders the molecule, now Dar-4M, cell-impermeable, effectively trapping it within the cytoplasm. In the second step, the non-fluorescent Dar-4M reacts with nitric oxide (NO) in the presence of oxygen to form the highly fluorescent and stable triazole derivative, DAR-4M T. The intensity of the resulting orange fluorescence is directly proportional to the concentration of intracellular NO.^[1]



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Mechanism of intracellular NO detection by **Dar-4M AM**.

Experimental Protocols

Reagent Preparation

- **Dar-4M AM Stock Solution (5 mM):**
 - Prepare a 5 mM stock solution of **Dar-4M AM** in high-quality, anhydrous DMSO.^[7] For example, dissolve 1 mg of **Dar-4M AM** (MW: ~630 g/mol) in approximately 0.317 mL of anhydrous DMSO.
 - Aliquot into small volumes (e.g., 5-10 µL) to avoid repeated freeze-thaw cycles.^[2]
 - Store at -20°C, protected from light and moisture.^[2]
- **Pluronic F-127 Stock Solution (20% w/v, Optional):**
 - Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO.^[2] This solution can aid in the dispersion of the lipophilic AM ester in aqueous media.^[2]
 - Store at room temperature.^[2]
- **Dar-4M AM Working Solution (5-10 µM):**
 - On the day of the experiment, prepare a fresh working solution of **Dar-4M AM** at a final concentration of 5-10 µM in a suitable buffer (e.g., serum-free medium, PBS, or HBSS).^[6]^[7]^[13]
 - To aid in dye loading, you can pre-mix the required volume of the **Dar-4M AM** stock solution with an equal volume of 20% Pluronic F-127 before diluting it into the final volume of imaging buffer.^[2]
 - Protect the working solution from light.^[7]

Staining Protocol for Adherent Cells

- **Cell Preparation:**
 - Plate cells on a suitable imaging dish or coverslip (e.g., glass-bottom dish or chamber slide) and culture until they reach the desired confluency.^[6]^[7]

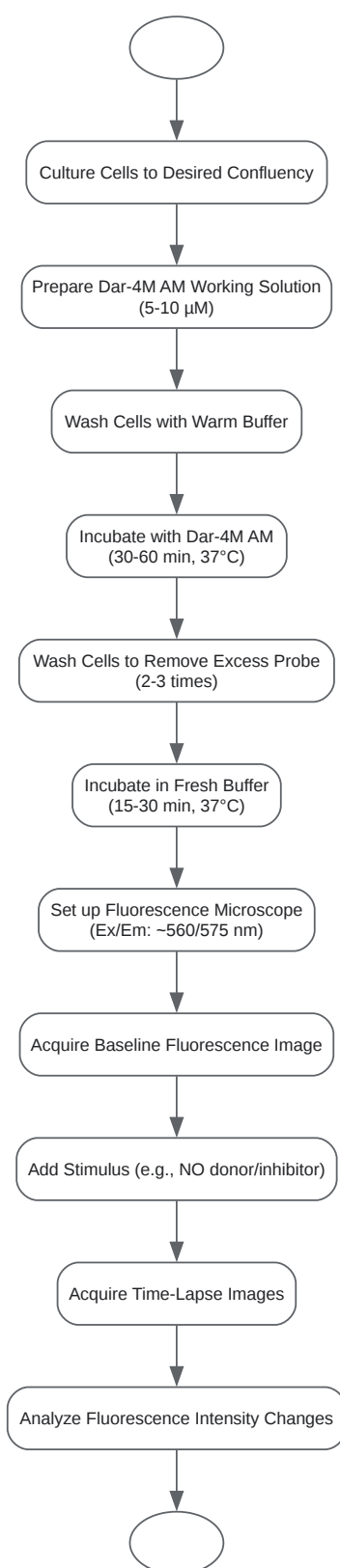
- Probe Loading:
 - Remove the culture medium from the cells.
 - Wash the cells once with warm PBS or another appropriate buffer.[\[7\]](#)[\[13\]](#)
 - Add the freshly prepared **Dar-4M AM** working solution to the cells.
 - Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[13\]](#)
The optimal loading time may vary depending on the cell type and should be determined empirically.[\[2\]](#)
- Washing:
 - After incubation, gently wash the cells two to three times with pre-warmed imaging buffer to remove excess probe.[\[2\]](#)[\[6\]](#)[\[12\]](#)[\[13\]](#) A 5-minute incubation for each wash can be beneficial.[\[7\]](#)
- De-esterification:
 - Add fresh imaging buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group by intracellular esterases.[\[2\]](#)
- Fluorescence Imaging:
 - Image the cells using a fluorescence microscope equipped with a filter set appropriate for rhodamine dyes (e.g., excitation ~560 nm, emission ~575 nm).[\[2\]](#)[\[7\]](#)
 - Maintain cells at 37°C during imaging using an environmental chamber.[\[2\]](#)
 - To minimize phototoxicity, use the lowest possible illumination intensity and exposure times.[\[2\]](#)[\[11\]](#) Acquire a baseline fluorescence image before adding any stimulus.[\[2\]](#)

Staining Protocol for Suspension Cells

- Cell Preparation:
 - Harvest cells by centrifugation (e.g., 300-400 x g for 5 minutes).[\[1\]](#)

- Wash the cells once with PBS or HBSS.[1]
- Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1×10^6 cells/mL.[1][13]
- Probe Loading:
 - Add the freshly prepared **Dar-4M AM** working solution to the cell suspension.
 - Incubate for 30-60 minutes at 37°C, protected from light, with gentle agitation.[13]
- Washing:
 - After incubation, centrifuge the cells at 300-400 x g for 5 minutes.[1]
 - Discard the supernatant and wash the cell pellet twice with pre-warmed medium or buffer to remove any extracellular **Dar-4M AM**. [1][13]
- Imaging:
 - Resuspend the final cell pellet in the desired buffer for analysis by fluorescence microscopy.[13]

Experimental Workflow



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General experimental workflow for intracellular NO detection.

Troubleshooting

Problem	Potential Cause(s)	Suggested Solution(s)	References
Weak or No Signal	- Insufficient NO production- Inefficient probe loading- Incomplete de-esterification- Low probe concentration	- Use a positive control (e.g., NO donor like NONOate).- Optimize loading time and temperature.- Ensure sufficient de-esterification time.- Perform a concentration titration (1-20 μ M).	[7][8][11][12]
High Background	- Autofluorescence- Excessive probe concentration- Inadequate washing	- Use phenol red-free medium.- Perform background subtraction.- Titrate to the lowest effective concentration.- Increase the number and duration of washes.	[8][9][11]
Uneven/Patchy Staining	- Dye aggregation- Incomplete permeabilization	- Prepare fresh working solutions and vortex before use.- Optimize permeabilization if used (though Dar-4M AM is cell-permeable).	[7]
Cell Toxicity	- High probe concentration- Prolonged incubation- Phototoxicity	- Use the lowest effective concentration (typically $\leq 10 \mu$ M).- Minimize incubation time.- Reduce excitation light	[8][11][12]

intensity and exposure
time.

Important Considerations

- **Specificity:** While **Dar-4M AM** is a valuable tool, its fluorescence can be influenced by other reactive nitrogen species (RNS) and oxidants.[7][14][15] Therefore, it is more accurately described as a probe for RNS rather than being exclusively specific to NO.[14][15]
- **Controls:** To confirm that the signal is from NO produced by nitric oxide synthase (NOS), pre-incubate cells with a NOS inhibitor such as L-NAME.[11] Always include appropriate negative controls, such as unstained cells and cells treated with the vehicle (DMSO).[11]
- **Interfering Substances:** Phenol red, vitamins, and serum in the cell culture medium can sometimes interfere with the observation and lower the sensitivity of NO detection.[3][8] It is recommended to use serum-free and phenol red-free medium during the experiment.[11]
- **Quantitative Analysis:** For quantitative comparisons, it is essential to maintain consistent experimental conditions, including cell density, probe concentration, incubation times, and imaging parameters.[7][12] For absolute quantification, a calibration curve using an NO donor of known concentration would be necessary.[3][8]

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